2,4-Dimethylbenzophenone

Description

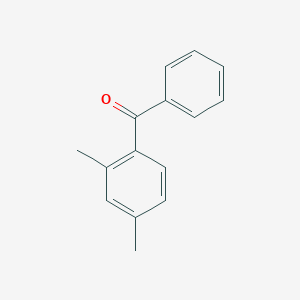

Structure

3D Structure

Properties

IUPAC Name |

(2,4-dimethylphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-11-8-9-14(12(2)10-11)15(16)13-6-4-3-5-7-13/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYSQHMXRROFKRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90150629 | |

| Record name | 2,4-Dimethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1140-14-3 | |

| Record name | 2,4-Dimethylbenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1140-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethylbenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001140143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1140-14-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethylbenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.203 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIMETHYLBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4LZ2LH6BL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dimethylbenzophenone (CAS 1140-14-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylbenzophenone, with a CAS registry number of 1140-14-3, is an aromatic ketone that has garnered interest in various chemical applications. Structurally, it is a derivative of benzophenone (B1666685), featuring two methyl groups on one of its phenyl rings. This substitution pattern influences its physical and chemical properties, making it a subject of study in fields ranging from polymer chemistry to materials science. While its primary applications are currently outside the pharmaceutical domain, the benzophenone scaffold itself is a recurring motif in a number of biologically active molecules.[1] This guide provides a comprehensive overview of the core technical aspects of this compound, including its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its known mechanisms of action.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its application in research and development. The following tables summarize key quantitative data for this compound.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 1140-14-3 | [2] |

| Molecular Formula | C₁₅H₁₄O | [2] |

| Molecular Weight | 210.27 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid | |

| Melting Point | Not applicable (liquid at room temperature) | |

| Boiling Point | 189 °C | [3] |

| Density | 1.07 g/cm³ | [3] |

Table 2: Spectroscopic Data

| Spectrum Type | Key Data/Peaks | Reference(s) |

| ¹H NMR | Available | [4] |

| ¹³C NMR | Available | [2] |

| Infrared (IR) | Available | [2][5] |

| Mass Spectrometry (MS) | m/z 210 (M+), 195, 132, 105, 77 | [2][6] |

Experimental Protocols

Synthesis: Friedel-Crafts Acylation

The most common method for the synthesis of benzophenones, including this compound, is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst.[7]

Reaction Scheme:

References

- 1. scbt.com [scbt.com]

- 2. This compound | C15H14O | CID 70831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1140-14-3 [chemicalbook.com]

- 4. This compound(1140-14-3) 1H NMR spectrum [chemicalbook.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2,4-Dimethylbenzophenone (C15H14O)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dimethylbenzophenone, a substituted aromatic ketone with the molecular formula C15H14O. While specific biological activity and mechanistic data for this particular isomer are not extensively documented in publicly available literature, this document consolidates its known physicochemical properties, compares it with its isomers (3,4- and 4,4-dimethylbenzophenone), and presents detailed experimental protocols for relevant biological assays. These assays, which have been successfully applied to other benzophenone (B1666685) derivatives, can serve as a foundational framework for investigating the potential biological effects of this compound. This guide is intended to be a valuable resource for researchers in toxicology, pharmacology, and drug development who are interested in the biological evaluation of this compound and its structural analogs.

Introduction

Benzophenones are a class of compounds characterized by a diaryl ketone core structure. They are widely utilized in various industrial applications, including as photoinitiators in UV-curing processes and as UV-filters in sunscreens and plastics.[1] The substitution pattern on the phenyl rings significantly influences their chemical and physical properties, and consequently, their biological activity. Isomerism plays a critical role in determining the interaction of molecules with biological systems, where subtle changes in structure can lead to vastly different pharmacological or toxicological outcomes.[2] This guide focuses specifically on this compound, providing a detailed summary of its chemical properties and offering a roadmap for its biological characterization through established experimental protocols.

Physicochemical and Toxicological Data

The following tables summarize the key physicochemical properties and toxicological information for this compound and its isomers, 3,4-Dimethylbenzophenone and 4,4'-Dimethylbenzophenone. This comparative data is essential for understanding the potential structure-activity relationships within this group of isomers.

Table 1: Physicochemical Properties of Dimethylbenzophenone Isomers

| Property | This compound | 3,4-Dimethylbenzophenone | 4,4'-Dimethylbenzophenone |

| Molecular Formula | C15H14O[2] | C15H14O[3] | C15H14O[4] |

| Molecular Weight | 210.27 g/mol [2] | 210.27 g/mol [3] | 210.27 g/mol [4] |

| CAS Number | 1140-14-3[2] | 2571-39-3[3] | 611-97-2[4] |

| IUPAC Name | (2,4-dimethylphenyl)(phenyl)methanone[2] | (3,4-dimethylphenyl)(phenyl)methanone[3] | bis(4-methylphenyl)methanone[4] |

| Melting Point | Not available | Not available | 90-93 °C[5] |

| Boiling Point | Not available | Not available | 200 °C at 17 mmHg[5] |

| Appearance | Not available | Not available | Solid[5] |

Table 2: GHS Hazard Classification of Dimethylbenzophenone Isomers

| Hazard Statement | This compound[6] | 3,4-Dimethylbenzophenone[3] | 4,4'-Dimethylbenzophenone[4] |

| Acute Toxicity, Oral | Warning, H302 (Harmful if swallowed) | Not Classified | Not Classified |

| Skin Corrosion/Irritation | Warning, H315 (Causes skin irritation) | Warning, H315 (Causes skin irritation) | Warning, H315 (Causes skin irritation) |

| Serious Eye Damage/Eye Irritation | Warning, H319 (Causes serious eye irritation) | Warning, H319 (Causes serious eye irritation) | Warning, H319 (Causes serious eye irritation) |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | Warning, H335 (May cause respiratory irritation) | Warning, H335 (May cause respiratory irritation) | Warning, H335 (May cause respiratory irritation) |

Synthesis of this compound

This compound can be synthesized via a Friedel-Crafts acylation reaction between m-xylene (B151644) and benzoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[7][8]

Reaction Scheme

Caption: Friedel-Crafts acylation for this compound synthesis.

Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of 4-ethylbenzophenone (B99735) and should be optimized for this compound.[9]

-

Reaction Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser with a drying tube, and a dropping funnel.

-

Reagent Addition: In the reaction flask, combine m-xylene (1.2 equivalents) and a suitable solvent such as dichloromethane. Cool the mixture in an ice bath.

-

Catalyst Introduction: Slowly add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) to the stirred mixture.

-

Acylating Agent Addition: Add benzoyl chloride (1.0 equivalent) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.

Potential Biological Activities and Experimental Protocols

While specific biological data for this compound is scarce, its structural similarity to other biologically active benzophenones suggests several potential areas of investigation. The following sections detail experimental protocols for assays relevant to the known biological effects of other benzophenone derivatives.

Developmental Toxicity Assessment using Zebrafish Embryo Model

Benzophenone and its derivatives have been shown to exhibit developmental toxicity.[10] The zebrafish embryo toxicity assay is a well-established model for assessing developmental toxicity.[1][11][12]

Caption: Zebrafish developmental toxicity assay workflow.

-

Embryo Collection and Staging: Collect freshly fertilized zebrafish embryos and stage them to ensure they are at the 4-6 hours post-fertilization (hpf) stage.

-

Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in embryo medium to achieve the desired test concentrations. The final solvent concentration should not exceed 0.5% (v/v).

-

Exposure: Place 20 embryos per well in 24-well plates containing the test solutions or control medium.

-

Incubation: Incubate the plates at 26-28°C with a 14/10-hour light/dark cycle.

-

Observations: At 24, 48, 72, and 96 hpf, observe the embryos under a stereomicroscope for mortality, hatching rate, and developmental abnormalities such as yolk sac edema, pericardial edema, and spinal curvature.

-

Data Analysis: Calculate the lethal concentration 50 (LC50) and effective concentration 50 (EC50) for the observed endpoints.

Estrogen Receptor Binding and Transcriptional Activation

Some benzophenone derivatives are known endocrine disruptors that can interact with the estrogen receptor (ER).[13] An in vitro ER binding assay can determine the affinity of this compound for the estrogen receptor.

This protocol is based on the competitive binding of a test chemical and a radiolabeled estrogen to the estrogen receptor.[14][15]

-

Preparation of Uterine Cytosol: Prepare uterine cytosol containing the estrogen receptor from ovariectomized rats.

-

Assay Setup: In assay tubes, combine the uterine cytosol, a fixed concentration of a radiolabeled estrogen (e.g., [³H]17β-estradiol), and increasing concentrations of unlabeled this compound or a reference estrogen.

-

Incubation: Incubate the tubes at 4°C overnight to allow for competitive binding.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radiolabeled estrogen from the free radiolabeled estrogen using a method such as dextran-coated charcoal.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of bound radiolabeled estrogen against the concentration of the competitor to determine the IC50 value (the concentration of the test chemical that inhibits 50% of the specific binding of the radiolabeled estrogen).

Caption: Simplified estrogen receptor signaling pathway.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial in development and disease, and some benzophenones have been shown to modulate this pathway.[10][16]

This assay measures the activation of the Wnt/β-catenin pathway using a luciferase reporter gene.[17]

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect the cells with a Wnt/β-catenin responsive reporter plasmid (e.g., TOP-Flash) and a control plasmid.

-

Treatment: Treat the transfected cells with varying concentrations of this compound or a known Wnt activator/inhibitor.

-

Lysis and Luciferase Assay: After a suitable incubation period, lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to the control and determine the dose-response relationship for this compound's effect on Wnt/β-catenin signaling.

Caption: Canonical Wnt/β-catenin signaling pathway.

Conclusion

This technical guide has synthesized the available information on this compound, highlighting its physicochemical properties and providing a comparative analysis with its isomers. While direct biological activity data for this specific compound is limited, this guide provides a comprehensive set of detailed experimental protocols for key biological assays that are relevant to the known activities of other benzophenone derivatives. The provided methodologies for assessing developmental toxicity, estrogen receptor interaction, and Wnt/β-catenin signaling modulation offer a solid foundation for future research into the pharmacological and toxicological profile of this compound. The diagrams of the synthesis and signaling pathways further serve to contextualize the experimental approaches. This document is intended to empower researchers to undertake a thorough investigation of this compound's biological effects and contribute to a deeper understanding of the structure-activity relationships within the dimethylbenzophenone family.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C15H14O | CID 70831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Comparison of the Zebrafish Embryo Toxicity Assay and the General and Behavioral Embryo Toxicity Assay as New Approach Methods for Chemical Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mesoscale.com [mesoscale.com]

- 6. Experimental Chemistry II [sites.science.oregonstate.edu]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 10. Benzophenone induces cardiac developmental toxicity in zebrafish embryos by upregulating Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Validation, Optimization, and Application of the Zebrafish Developmental Toxicity Assay for Pharmaceuticals Under the ICH S5(R3) Guideline [frontiersin.org]

- 13. Estrogen receptor/androgen receptor transcriptional activation of benzophenone derivatives and integrated approaches to testing and assessment (IATA) for estrogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Wnt/β-catenin mediated signaling pathways in cancer: recent advances, and applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]

Synthesis and Characterization of 2,4-Dimethylbenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-Dimethylbenzophenone, a key intermediate in various chemical syntheses. This document details the prevalent synthetic methodology, specifically the Friedel-Crafts acylation, and outlines the spectroscopic and physical data necessary for its identification and quality control.

Introduction

This compound, with the chemical formula C₁₅H₁₄O, is an aromatic ketone that serves as a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] Its structure, featuring a benzoyl group attached to a 2,4-dimethylphenyl moiety, offers multiple sites for further functionalization. Accurate and reproducible synthesis, along with thorough characterization, is paramount for its effective use in research and development.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Friedel-Crafts acylation of m-xylene (B151644) with benzoyl chloride.[2][3] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[4] The reaction proceeds through the formation of an acylium ion intermediate, which then attacks the electron-rich m-xylene ring. The methyl groups on the xylene ring are ortho- and para-directing, leading to the desired 2,4-disubstituted product.

Reaction Scheme:

Caption: Friedel-Crafts acylation of m-xylene with benzoyl chloride.

Experimental Protocol:

The following is a detailed protocol for the synthesis of this compound based on established Friedel-Crafts acylation procedures.

Materials:

| Reagent | Molar Mass ( g/mol ) |

| m-Xylene | 106.17 |

| Benzoyl Chloride | 140.57 |

| Anhydrous Aluminum Chloride | 133.34 |

| Dichloromethane (B109758) (DCM) | 84.93 |

| Hydrochloric Acid (conc.) | 36.46 |

| Sodium Bicarbonate (sat. soln.) | 84.01 |

| Anhydrous Magnesium Sulfate | 120.37 |

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane. The flask is cooled in an ice-water bath to 0-5 °C.

-

Addition of Reactants: A solution of benzoyl chloride (1.0 eq) in anhydrous dichloromethane is added dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature below 10 °C.

-

Aromatic Substrate Addition: Following the formation of the acylium ion complex, m-xylene (1.2 eq) is added dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains between 0-5 °C.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is slowly and carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The mixture is then transferred to a separatory funnel.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following tables summarize the key physical and spectroscopic data for this compound.

Physical Properties:

| Property | Value |

| Molecular Formula | C₁₅H₁₄O |

| Molar Mass | 210.27 g/mol [1] |

| Appearance | White to off-white solid |

| Boiling Point | 594.70 K (321.55 °C)[5] |

| IUPAC Name | (2,4-dimethylphenyl)-phenylmethanone[1] |

| CAS Number | 1140-14-3[1] |

Spectroscopic Data:

¹H NMR (Proton Nuclear Magnetic Resonance):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.80 - 7.20 | m | 5H | Aromatic-H (benzoyl) |

| 7.15 | d | 1H | Aromatic-H |

| 7.05 | s | 1H | Aromatic-H |

| 6.95 | d | 1H | Aromatic-H |

| 2.35 | s | 3H | CH₃ |

| 2.25 | s | 3H | CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

| Chemical Shift (ppm) | Assignment |

| 197.5 | C=O |

| 141.0 | Aromatic-C |

| 138.5 | Aromatic-C |

| 137.0 | Aromatic-C |

| 132.5 | Aromatic-C |

| 130.0 | Aromatic-C |

| 129.5 | Aromatic-C |

| 128.0 | Aromatic-C |

| 21.5 | CH₃ |

| 20.0 | CH₃ |

IR (Infrared) Spectroscopy: [6]

| Wavenumber (cm⁻¹) | Assignment |

| ~3060 | Aromatic C-H stretch |

| ~2920 | Aliphatic C-H stretch |

| ~1660 | C=O stretch (ketone) |

| ~1600, 1450 | Aromatic C=C stretch |

Mass Spectrometry (MS): [1]

| m/z | Interpretation |

| 210 | [M]⁺ (Molecular ion) |

| 195 | [M-CH₃]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Workflow and Logic

The overall process from synthesis to characterization follows a logical progression to ensure the desired product is obtained with high purity and its identity is confirmed.

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The presented Friedel-Crafts acylation protocol offers a reliable method for its preparation, while the comprehensive characterization data serves as a benchmark for quality assessment. Adherence to these methodologies will ensure the consistent production of high-purity this compound for its application in further scientific research and development.

References

- 1. This compound | C15H14O | CID 70831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Friedel-Crafts Acylation [www1.udel.edu]

- 3. This compound | 1140-14-3 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound (CAS 1140-14-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound [webbook.nist.gov]

Spectral Data Analysis of 2,4-Dimethylbenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,4-Dimethylbenzophenone (CAS No. 1140-14-3), a key intermediate in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound reveals the presence of both aromatic and aliphatic protons, consistent with its chemical structure. The data presented below was acquired in a deuterated chloroform (B151607) (CDCl₃) solvent.

| Chemical Shift (δ) ppm | Signal Assignment |

| 7.78 | Aromatic Protons |

| 7.53 | Aromatic Protons |

| 7.42 | Aromatic Protons |

| 7.22 | Aromatic Protons |

| 7.09 | Aromatic Protons |

| 7.02 | Aromatic Protons |

| 2.36 | Methyl Protons (-CH₃) |

| 2.33 | Methyl Protons (-CH₃) |

Table 1: ¹H NMR chemical shifts for this compound in CDCl₃.[1]

¹³C NMR Spectral Data

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound was obtained from a neat liquid sample.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| 3060 - 3030 | Aromatic C-H Stretch |

| 2980 - 2860 | Aliphatic C-H Stretch |

| 1660 | C=O (Ketone) Stretch |

| 1610 | C=C Aromatic Ring Stretch |

| 1280 | C-CO-C Stretch and Bend |

Table 2: Characteristic IR absorption peaks for this compound.

The strong absorption band at 1660 cm⁻¹ is characteristic of the carbonyl group in a ketone, a key feature of the benzophenone (B1666685) structure. The bands in the 3060-3030 cm⁻¹ and 1610 cm⁻¹ regions are indicative of the aromatic rings, while the absorptions between 2980 cm⁻¹ and 2860 cm⁻¹ correspond to the methyl groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The electron ionization (EI) mass spectrum of this compound is presented below.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 210 | 63.4 | [M]⁺ (Molecular Ion) |

| 209 | 100.0 | [M-H]⁺ |

| 195 | 29.4 | [M-CH₃]⁺ |

| 133 | 33.7 | [C₉H₉O]⁺ |

| 105 | 34.7 | [C₇H₅O]⁺ (Benzoyl cation) |

| 77 | 32.5 | [C₆H₅]⁺ (Phenyl cation) |

Table 3: Major fragmentation peaks in the EI-mass spectrum of this compound.[1]

The molecular ion peak is observed at an m/z of 210, which corresponds to the molecular weight of this compound. The base peak at m/z 209 is due to the loss of a hydrogen atom. Other significant fragments include the loss of a methyl group (m/z 195) and the characteristic benzoyl cation (m/z 105) and phenyl cation (m/z 77).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

IR Spectroscopy Protocol

-

Sample Preparation: As this compound is a low-melting solid or oil at room temperature, a neat liquid sample can be prepared by placing a small drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer.

-

Background Spectrum: Record a background spectrum of the empty salt plates.

-

Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

-

Data Analysis: Identify the major absorption peaks and assign them to the corresponding functional group vibrations.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio using a quadrupole or time-of-flight mass analyzer.

-

Detection: Detect the ions using an electron multiplier or other suitable detector.

-

Data Analysis: Generate a mass spectrum plotting the relative intensity of the ions as a function of their m/z ratio. Identify the molecular ion and major fragment peaks to aid in structural elucidation.

Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

Caption: Workflow for the spectral analysis of this compound.

References

An In-depth Technical Guide on the Solubility of 2,4-Dimethylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2,4-Dimethylbenzophenone and its Solubility

This compound is an organic compound, a derivative of benzophenone, which is a widely used building block in organic synthesis. Understanding its solubility is crucial for a variety of applications, including its use as a photoinitiator, in the synthesis of pharmaceuticals, and in materials science. The solubility of a compound dictates its behavior in solution, affecting reaction kinetics, purification processes, and formulation development.

Based on the known solubility of the parent compound, benzophenone, and its other methylated isomers, it can be inferred that this compound is likely to be poorly soluble in water and readily soluble in common organic solvents. Benzophenone itself is practically insoluble in water but soluble in alcohols, ethers, ketones, and aromatic hydrocarbons. The presence of two methyl groups on one of the phenyl rings in this compound is expected to increase its lipophilicity, potentially enhancing its solubility in non-polar organic solvents.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/L or mg/mL) for this compound in a range of common solvents at various temperatures has not been published. Researchers are encouraged to determine this data experimentally to inform their specific applications. The following table is provided as a template for recording experimentally determined solubility data.

Table 1: Experimental Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| e.g., Ethanol | e.g., 25 | |||

| e.g., Acetone | e.g., 25 | |||

| e.g., Toluene | e.g., 25 | |||

| e.g., Ethyl Acetate | e.g., 25 | |||

| e.g., Dichloromethane | e.g., 25 | |||

| e.g., Methanol | e.g., 25 | |||

| e.g., Water | e.g., 25 |

Experimental Protocol for Solubility Determination

A robust and reliable method for determining the solubility of a solid compound like this compound is the isothermal shake-flask method. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., ethanol, methanol, acetone, toluene, ethyl acetate, dichloromethane, water) of high purity

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibrium should be determined by preliminary experiments.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short period (e.g., 1-2 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Dilute the filtered, saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification of Solute Concentration:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by taking into account the dilution factor.

-

Express the solubility in the desired units (e.g., g/L, mg/mL, mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the isothermal shake-flask method for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

This comprehensive guide provides the necessary framework for researchers to approach the solubility of this compound. By following the detailed experimental protocol and utilizing the provided data structure, scientists can generate the critical data needed for their research and development activities.

An In-depth Technical Guide on the Photochemical Behavior of 2,4-Dimethylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylbenzophenone is an aromatic ketone that exhibits rich and varied photochemical behavior, making it a molecule of significant interest in various scientific and industrial fields, including polymer chemistry, organic synthesis, and photobiology. As a derivative of benzophenone, its photochemistry is primarily governed by the excitation of the carbonyl chromophore, leading to the formation of reactive excited states. This technical guide provides a comprehensive overview of the core photochemical processes of this compound, including its photophysical properties, characteristic photoreactions, and the experimental methodologies used to study these phenomena. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development seeking to understand and utilize the unique photochemical characteristics of this compound.

Photophysical Properties

The initial absorption of light by this compound populates an excited singlet state (S₁), which can then undergo several photophysical processes. The key photophysical parameters are summarized in the table below. It is important to note that specific quantitative data for this compound is not extensively available in the public domain; therefore, data for the parent compound, benzophenone, is included for comparative purposes.

| Property | This compound | Benzophenone (for comparison) |

| Molar Mass | 210.27 g/mol | 182.22 g/mol |

| UV Absorption Maximum (λmax) | ~250 nm, ~340 nm (in non-polar solvents) | ~250 nm, ~340 nm (in non-polar solvents) |

| Molar Absorptivity (ε) | Data not available | ~18,000 M⁻¹cm⁻¹ at 250 nm |

| Intersystem Crossing (ISC) Quantum Yield (Φ_ISC_) | Expected to be near unity | ~1 |

| Triplet State Energy (E_T_) | Data not available | ~69 kcal/mol |

| Triplet State Lifetime (τ_T_) | Data not available | ~5-20 µs (in solution at room temp) |

Core Photochemical Reactions

The photochemistry of this compound is dominated by the reactivity of its triplet excited state, formed with high efficiency via intersystem crossing from the initial singlet excited state. This triplet state can participate in a variety of chemical reactions, most notably hydrogen abstraction and photocycloaddition reactions.

Photoreduction (Hydrogen Abstraction)

In the presence of a suitable hydrogen donor (H-D), the triplet excited state of this compound can abstract a hydrogen atom to form a ketyl radical. A common hydrogen donor used in these reactions is isopropanol. The resulting ketyl radicals can then dimerize to form a pinacol.

Reaction Pathway:

2,4-Dimethylbenzophenone: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 2,4-Dimethylbenzophenone (CAS No. 1140-14-3), a chemical intermediate used in various industrial and research applications. This document outlines the known hazards, exposure control measures, and emergency procedures to ensure its safe use in a laboratory setting. All personnel handling this substance should be thoroughly trained in these procedures.

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with acute toxicity, skin and eye irritation, and respiratory tract irritation.[1][2]

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed[1][2] |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation[1][2] |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation[1][2] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation[1] |

Hazard Pictograms and Signal Word

Pictogram:

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value |

| Molecular Formula | C₁₅H₁₄O[1][3] |

| Molecular Weight | 210.27 g/mol [1][3] |

| CAS Number | 1140-14-3[1][3] |

| Appearance | Light brown powder solid[4] |

| Boiling Point | 200 °C at 17 mmHg[4] |

| Melting Point | 93 - 97 °C[4] |

| Solubility | No data available[4] |

| Flash Point | No data available[4] |

| Autoignition Temperature | No data available[4] |

Toxicological Information

Toxicological Data for Benzophenone (CAS No. 119-61-9)

| Test | Species | Route | Value |

| LD50 | Rat | Oral | > 10,000 mg/kg |

| LD50 | Mouse | Oral | 2,896 mg/kg |

| LD50 | Rabbit | Dermal | 3,535 mg/kg |

This data is for Benzophenone and not this compound.

Experimental Protocols for Hazard Assessment

The GHS classifications for skin and eye irritation are typically determined through standardized experimental protocols. The following are summaries of the relevant OECD guidelines.

Skin Irritation: OECD Test Guideline 404

This test is designed to assess the potential of a substance to cause skin irritation.[1]

Methodology:

-

Test Animal: Healthy, young adult albino rabbit.

-

Application: A single dose of 0.5 g of the solid test substance, moistened with a small amount of a suitable vehicle, is applied to a small area of shaved skin (approximately 6 cm²). An untreated area of skin serves as a control.

-

Exposure: The application site is covered with a porous gauze dressing and semi-occlusive bandage for a 4-hour exposure period.

-

Observation: After the exposure period, the dressing is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.

-

Scoring: The severity of erythema and edema is scored according to a standardized scale.

Eye Irritation: OECD Test Guideline 405

This test evaluates the potential of a substance to cause serious eye damage or irritation.[2]

Methodology:

-

Test Animal: Healthy, young adult albino rabbit.

-

Application: A single dose of the test substance (0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation. Observations may continue for up to 21 days.

-

Scoring: The severity of the ocular lesions is graded according to a standardized scoring system.

Safe Handling and Storage

Adherence to proper handling and storage procedures is paramount to minimizing the risk of exposure.

Personal Protective Equipment (PPE)

The following diagram outlines the recommended PPE for handling this compound.

Caption: Recommended Personal Protective Equipment for handling this compound.

Handling Procedures

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Avoid breathing dust.[2]

-

Avoid contact with skin and eyes.[5]

-

Wash hands thoroughly after handling.[2]

-

Do not eat, drink, or smoke in the work area.[2]

Storage Requirements

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4]

-

Keep away from strong oxidizing agents.[4]

-

Store locked up.[2]

Emergency Procedures

The following flowchart outlines the appropriate first aid measures in case of exposure to this compound.

Caption: First aid procedures for exposure to this compound.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[2][5]

-

Hazardous Combustion Products: Carbon monoxide and carbon dioxide.[5]

-

Special Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[2]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and wear appropriate PPE. Avoid dust formation.

-

Environmental Precautions: Prevent from entering drains or waterways.

-

Containment and Cleanup: Sweep up the material and place it in a suitable container for disposal.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[2] It may be possible to dispose of the chemical through a licensed waste disposal company.

Logical Relationship of Hazard Management

The effective management of risks associated with this compound involves a logical progression from identifying hazards to implementing control measures.

Caption: Logical workflow for managing the hazards of this compound.

Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive risk assessment. All users should consult the most current Safety Data Sheet (SDS) for this compound and adhere to all applicable safety regulations.

References

An In-depth Technical Guide to 2,4-Dimethylbenzophenone: Synthesis, Procurement, and Applications for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of 2,4-Dimethylbenzophenone (CAS No. 1140-14-3), a versatile ketone compound with applications in photopolymerization and as a key building block in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its synthesis, procurement from various suppliers, and key analytical methodologies for quality assessment.

Chemical Properties and Identification

This compound is an aromatic ketone. Its chemical structure and key identifiers are summarized below.

| Property | Value |

| IUPAC Name | (2,4-dimethylphenyl)(phenyl)methanone[1] |

| CAS Number | 1140-14-3[2][3] |

| Molecular Formula | C₁₅H₁₄O[1][3][4] |

| Molecular Weight | 210.27 g/mol [1][3] |

| Appearance | Yellow Liquid or Cream Crystalline Solid[4][5] |

| Boiling Point | 189 °C[4] |

Procurement of this compound

A variety of chemical suppliers offer this compound, catering to different research and development needs in terms of quantity, purity, and pricing. Researchers are advised to request a Certificate of Analysis (CoA) to ensure the quality of the purchased material.[5][6]

| Supplier | Product Number (Example) | Purity (Typical) | Available Quantities (Example) |

| Sigma-Aldrich | S429279 | Not specified; for early discovery research[6] | 1 g[6] |

| TCI America | D345825G | ≥96.0% (GC)[4] | 25 g[4] |

| Biosynth | FD145675 | Not Specified | Custom quantities |

| Fisher Scientific | D345825G | ≥96.0% (GC)[4] | 25 g[4] |

| Echemi | N/A | Varies by supplier | Varies by supplier[7] |

| ChemicalBook | N/A | Varies by supplier | Varies by supplier |

Note: Pricing is subject to change and should be confirmed with the respective suppliers. Purity levels and available quantities may vary.

A typical workflow for the procurement of this compound is outlined below.

Synthesis of this compound

The primary method for synthesizing this compound is the Friedel-Crafts acylation of m-xylene (B151644) with benzoyl chloride.[8] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

The reaction mechanism involves the formation of an acylium ion intermediate, which is then attacked by the electron-rich m-xylene ring. The substitution occurs preferentially at the 4-position of m-xylene due to the directing effects of the two methyl groups.

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol is a general representation based on established Friedel-Crafts acylation procedures. Researchers should consult specific literature for optimization.[8][9]

Materials:

-

m-Xylene

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (B109758) (DCM) as solvent

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride and anhydrous dichloromethane.

-

Cool the suspension in an ice bath.

-

Add benzoyl chloride dropwise to the cooled suspension via the dropping funnel with vigorous stirring.

-

After the addition of benzoyl chloride is complete, add m-xylene dropwise at a rate that maintains the reaction temperature below 10 °C.

-

Once the addition of m-xylene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica (B1680970) gel.

Applications in Research and Development

Benzophenone (B1666685) and its derivatives are widely recognized for their utility in various scientific domains.

Photoinitiator in Polymer Chemistry

Benzophenones are classic Type II photoinitiators.[10][11] Upon absorption of UV radiation, this compound can be excited to a triplet state. In the presence of a hydrogen donor (co-initiator), it can abstract a hydrogen atom to generate a ketyl radical and a radical from the co-initiator, both of which can initiate polymerization of monomers like acrylates.[10][11] This property is valuable for UV curing of coatings, inks, and adhesives, as well as in the fabrication of 3D printed objects.[10][11]

Building Block in Medicinal Chemistry

The benzophenone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[12] this compound can serve as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[12][13] The methyl groups on the phenyl ring can be further functionalized or can influence the steric and electronic properties of the final compound, impacting its biological activity.[13]

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is crucial for its successful application. The following are standard analytical techniques for its characterization.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.[14]

| Parameter | Specification |

| Column | C18 column (e.g., Newcrom R1)[14] |

| Mobile Phase | Acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid for MS compatibility.[14] |

| Detection | UV detector |

This method is suitable for assessing purity and can be adapted for preparative separation to isolate impurities.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.[15][16]

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons and the two methyl groups. The integration of these signals can confirm the relative number of protons in different environments.[15]

-

¹³C NMR: The spectrum will display distinct peaks for the carbonyl carbon, the aromatic carbons, and the methyl carbons.[16]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the region of 1650-1700 cm⁻¹. Additional peaks corresponding to C-H and C=C bonds of the aromatic rings will also be present.[17]

An experimental workflow for the quality control of this compound is depicted below.

References

- 1. This compound | C15H14O | CID 70831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. img01.pharmablock.com [img01.pharmablock.com]

- 14. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 15. This compound(1140-14-3) 1H NMR spectrum [chemicalbook.com]

- 16. Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound [webbook.nist.gov]

An In-depth Technical Guide to the Applications of 2,4-Dimethylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the synthesis, properties, and applications of 2,4-Dimethylbenzophenone (2,4-DMBP), a substituted aromatic ketone. The document focuses on its primary role as a Type II photoinitiator in ultraviolet (UV) curing processes, detailing its mechanism of action and performance characteristics. Additionally, this guide explores its synthesis via Friedel-Crafts acylation, its photophysical properties, and available data on its biological activity. The information is presented to be a valuable resource for researchers and professionals in polymer chemistry, materials science, and drug development.

Introduction

This compound, with the chemical formula C₁₅H₁₄O, is an organic compound belonging to the benzophenone (B1666685) family.[1] Its structure consists of a benzoyl group attached to a 2,4-dimethylphenyl group. This substitution pattern influences its photophysical and chemical properties, making it a subject of interest in various chemical applications, most notably in the field of polymer chemistry as a photoinitiator.[2][3] This guide aims to consolidate the available technical information on 2,4-DMBP, providing a detailed overview of its applications, synthesis, and key performance data.

Physicochemical and Spectral Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for its application in various formulations and for understanding its behavior in chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2,4-dimethylphenyl)(phenyl)methanone | [1] |

| CAS Number | 1140-14-3 | [4] |

| Molecular Formula | C₁₅H₁₄O | [1] |

| Molecular Weight | 210.27 g/mol | [1] |

| Boiling Point | 594.70 K | [5] |

| LogP (Octanol/Water) | 3.534 | [5] |

| Water Solubility | log10WS = -4.38 | [5] |

Synthesis of this compound

The most common and industrially viable method for the synthesis of this compound is the Friedel-Crafts acylation.[7] This electrophilic aromatic substitution reaction involves the acylation of an aromatic substrate, in this case, xylene, with an acylating agent, typically benzoyl chloride, in the presence of a Lewis acid catalyst.[7]

Reaction Mechanism

The Friedel-Crafts acylation mechanism for the synthesis of this compound proceeds through the following key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst, commonly anhydrous aluminum chloride (AlCl₃), reacts with benzoyl chloride to form a highly electrophilic acylium ion.

-

Electrophilic Aromatic Substitution: The electron-rich m-xylene (B151644) attacks the acylium ion. The methyl groups on the xylene ring are ortho- and para-directing, leading to the formation of the 2,4-disubstituted product.

-

Deprotonation: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the intermediate, restoring the aromaticity of the ring and yielding this compound.

Caption: Friedel-Crafts acylation of m-xylene to form this compound.

Experimental Protocol: Synthesis of this compound from p-Xylene (B151628)

This protocol provides a general procedure for the synthesis of a dimethylbenzophenone isomer, which can be adapted for the 2,4-isomer using m-xylene as the starting material.

Materials:

-

p-Xylene (or m-xylene for 2,4-DMBP)

-

Oxalyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anisole (B1667542) (as a second arene in a more complex synthesis, can be replaced with benzene (B151609) for a simpler benzophenone synthesis)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)/Hexane mixture for chromatography

Procedure:

-

In a flask, combine 212 mg of p-xylene and 7 mL of CH₂Cl₂ and cool in an ice/water bath.[8]

-

Add 2.1 g of a 10 wt% solution of oxalyl chloride in CH₂Cl₂.[8]

-

Slowly add 0.53 g of solid AlCl₃ over 5 minutes.[8]

-

Remove the flask from the ice bath and stir for 30 minutes.[8]

-

Slowly add a solution of the second aromatic compound (e.g., 0.22 g of anisole in 2 mL of CH₂Cl₂) over 5 minutes and stir for 1 hour.[8]

-

Quench the reaction by cautiously adding the reaction mixture to cold water in a separatory funnel.[8]

-

Separate the organic layer and extract the aqueous layer twice with 10 mL portions of CH₂Cl₂.[8]

-

Combine the organic layers and dry over anhydrous Na₂SO₄.[8]

-

Concentrate the solution and purify the product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[8]

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the product.[8]

Applications of this compound

The primary application of this compound is as a Type II photoinitiator in UV-curable formulations, such as inks, coatings, and adhesives.[2][3]

Photoinitiator in UV Curing

As a Type II photoinitiator, 2,4-DMBP requires a co-initiator, typically a tertiary amine, to generate free radicals upon exposure to UV light. The process can be described as follows:

-

UV Absorption: 2,4-DMBP absorbs UV radiation, promoting it to an excited singlet state.

-

Intersystem Crossing: The excited singlet state undergoes efficient intersystem crossing to a more stable triplet state.

-

Hydrogen Abstraction: The excited triplet state of 2,4-DMBP abstracts a hydrogen atom from the co-initiator (e.g., a tertiary amine).

-

Radical Formation: This hydrogen abstraction process generates two radicals: a ketyl radical from the benzophenone and an alkylamino radical from the co-initiator. The alkylamino radical is the primary species that initiates the polymerization of monomers and oligomers in the formulation.

Caption: Mechanism of Type II photoinitiation by this compound.

The efficiency of 2,4-DMBP as a photoinitiator is dependent on several factors, including the specific monomer system, the type and concentration of the co-initiator, and the intensity and wavelength of the UV source. While specific quantitative data for 2,4-DMBP is limited, studies on similar benzophenone derivatives in acrylate (B77674) polymerization show that the rate of polymerization generally increases with the concentration of the co-initiator.[9]

Table 2: Factors Affecting Photoinitiator Performance

| Parameter | Effect on Polymerization |

| Photoinitiator Concentration | An optimal concentration exists; too high can lead to inner filter effects. |

| Co-initiator Concentration | Generally, a higher concentration increases the rate of polymerization up to a certain point.[9] |

| UV Light Intensity | Higher intensity generally leads to a faster cure. |

| Monomer/Oligomer System | The reactivity of the monomers and oligomers affects the overall cure speed. |

Other Potential Applications

While its primary use is as a photoinitiator, the chemical structure of 2,4-DMBP suggests potential applications as an intermediate in organic synthesis for the preparation of more complex molecules.

Biological Activity

The biological activity of this compound is not extensively studied. However, data on other benzophenone derivatives, particularly those used in sunscreens and cosmetics, have raised some concerns regarding their potential for endocrine disruption and cytotoxicity.[10] For instance, 2-hydroxy-4-methoxybenzophenone (benzophenone-3) has been shown to have anti-androgenic effects in animal studies.[10] It is important to note that these findings cannot be directly extrapolated to 2,4-DMBP without specific toxicological studies.

Table 3: Summary of GHS Hazard Statements for this compound

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| Source: PubChem[1] |

Conclusion

This compound is a versatile aromatic ketone with a primary and well-established application as a Type II photoinitiator in UV-curable systems. Its synthesis is readily achieved through Friedel-Crafts acylation. While it shares mechanistic similarities with other benzophenone derivatives, its specific performance characteristics are influenced by its unique substitution pattern. Further research into its photophysical properties, such as quantum yield, and a more thorough evaluation of its biological activity are warranted to fully characterize this compound and expand its potential applications in a safe and efficient manner. This guide provides a foundational understanding for researchers and professionals working with or considering the use of this compound.

References

- 1. This compound | C15H14O | CID 70831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - White Rose Research Online [eprints.whiterose.ac.uk]

- 3. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound (CAS 1140-14-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Friedel-Crafts Acylation [www1.udel.edu]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Assessment of the in vivo genotoxicity of 2-hydroxy 4-methoxybenzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2,4-Dimethylbenzophenone as a Photoinitiator

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylbenzophenone is a solid, aromatic ketone belonging to the benzophenone (B1666685) family of compounds.[1][2] It serves as a highly efficient Type II photoinitiator for free-radical polymerization reactions upon exposure to ultraviolet (UV) radiation. Unlike Type I photoinitiators that undergo unimolecular cleavage to form radicals, Type II photoinitiators, such as this compound, require a co-initiator or synergist, typically a hydrogen donor like a tertiary amine, to generate the initiating free radicals. This bimolecular mechanism offers a high degree of control over the initiation process, making it suitable for a variety of applications, including UV curing of coatings, inks, adhesives, and in the fabrication of polymer-based materials for biomedical and drug delivery applications.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for formulation development, influencing solubility in monomers and compatibility with other components.

| Property | Value | Reference |

| Chemical Name | (2,4-dimethylphenyl)(phenyl)methanone | [1][2] |

| CAS Number | 1140-14-3 | [1][2] |

| Molecular Formula | C₁₅H₁₄O | [1][2] |

| Molecular Weight | 210.27 g/mol | [2] |

| Appearance | White solid (typical for benzophenones) | [3] |

| Melting Point | Data not readily available | |

| Boiling Point | 594.70 K | [4] |

| Solubility | Generally soluble in common organic solvents and acrylate (B77674) monomers. | [5] |

Photochemical Properties and Performance Data

The photoinitiating efficiency of this compound is dictated by its UV absorption characteristics and its ability to interact with a co-initiator to generate free radicals.

| Parameter | Value/Characteristic | Reference |

| Photoinitiator Type | Type II (Hydrogen Abstraction) | [3] |

| Co-initiator Required | Yes (e.g., tertiary amines like Triethylamine (TEA) or N-methyldiethanolamine (MDEA)) | [3] |

| Absorption Maxima (λmax) | Benzophenone derivatives typically absorb in the UV-C and UV-B regions, with a characteristic peak around 250-260 nm and a weaker absorption extending to the UV-A region (~340 nm).[3][6] | [3][6] |

| Molar Extinction Coefficient (ε) | Data for this compound is not readily available. For comparison, the parent benzophenone has ε ≈ 19,400 M⁻¹cm⁻¹ at 252 nm. | [3] |

| Quantum Yield | Data for this compound is not readily available. The efficiency is highly dependent on the co-initiator and monomer system. | |

| Polymerization Rate | The rate of polymerization is influenced by the concentration of the photoinitiator and co-initiator, light intensity, and the specific monomer used. | |

| Final Monomer Conversion | High conversion rates can be achieved with optimized formulations and curing conditions. |

Note: Specific quantitative performance data for this compound is not widely published. The data for parent benzophenone is provided for comparative context.

Mechanism of Photoinitiation

The photoinitiation process with this compound proceeds through a well-established Type II mechanism involving hydrogen abstraction.

Caption: Mechanism of Type II photoinitiation using this compound.

Experimental Protocols

The following protocols provide a general framework for utilizing this compound as a photoinitiator in common applications. Researchers should optimize concentrations and conditions for their specific systems.

Protocol 1: UV Curing of an Acrylate Formulation

This protocol describes the preparation and UV curing of a simple acrylate-based coating.

Materials:

-

This compound

-

Triethylamine (TEA) (Co-initiator)

-

Trimethylolpropane triacrylate (TMPTA) (Monomer)

-

Substrate (e.g., glass slide, metal panel)

-

UV curing system (e.g., medium-pressure mercury lamp or LED with appropriate wavelength)

-

Film applicator or spin coater

Procedure:

-

Formulation Preparation:

-

In a light-protected container, dissolve this compound (e.g., 2 wt%) and Triethylamine (e.g., 3 wt%) in Trimethylolpropane triacrylate monomer.

-

Ensure complete dissolution by gentle stirring. The formulation should be prepared under subdued light to prevent premature polymerization.

-

-

Coating Application:

-

Apply a thin film of the formulation onto the substrate using a film applicator or by spin coating to achieve the desired thickness (e.g., 25 µm).

-

-

UV Curing:

-

Place the coated substrate under the UV lamp.

-

Irradiate the sample for a specified time (e.g., 10-60 seconds) at a defined light intensity. The optimal curing time will depend on the light source, distance from the source, and formulation thickness.

-

-

Cure Monitoring (Optional):

-

The degree of monomer conversion can be monitored in real-time using Real-Time FTIR spectroscopy. Record the decrease in the acrylate double bond absorption peak (around 810 cm⁻¹ or 1635 cm⁻¹) during UV irradiation.[3]

-

The final conversion can be calculated using the formula: % Conversion = [(A₀ - Aₜ) / A₀] * 100, where A₀ is the initial peak area and Aₜ is the final peak area.[3]

-

Protocol 2: Synthesis of a Poly(ethylene glycol) Diacrylate (PEGDA) Hydrogel

This protocol outlines the fabrication of a hydrogel disc, a common scaffold in tissue engineering and drug delivery research.

Materials:

-

Poly(ethylene glycol) diacrylate (PEGDA, e.g., MW 700)

-

This compound

-

N-methyldiethanolamine (MDEA) (Co-initiator)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

UV light source (e.g., 365 nm)

-

Molds (e.g., PDMS molds)

Procedure:

-

Precursor Solution Preparation:

-

Prepare the hydrogel precursor solution by dissolving PEGDA (e.g., 20 wt%) in PBS.

-

Add this compound (e.g., 0.5 wt%) and MDEA (e.g., 1 wt%) to the solution.

-

Mix thoroughly until all components are fully dissolved.

-

-

Molding:

-

Pipette the precursor solution into the molds.

-

-

Photopolymerization:

-

Expose the molds to UV light for a sufficient duration (e.g., 5-15 minutes) to ensure complete crosslinking. The required exposure time will depend on the light intensity and the specific formulation.

-

-

Hydrogel Characterization:

-

After polymerization, carefully remove the hydrogels from the molds.

-

The hydrogels can be swollen in PBS to reach equilibrium.

-

Mechanical properties (e.g., compressive modulus) and swelling ratio can then be characterized using standard techniques.

-

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the performance of a photopolymerization system using this compound.

Caption: General experimental workflow for photopolymerization studies.

Safety Information

This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) before use. As with all photopolymerization reactions, appropriate eye protection from UV radiation is mandatory.

Conclusion

This compound is a versatile and effective Type II photoinitiator suitable for a wide range of free-radical photopolymerization applications. Its performance is highly dependent on the formulation components, particularly the choice and concentration of the co-initiator, as well as the curing conditions. The provided protocols and information serve as a valuable starting point for researchers and professionals in the development of novel materials and drug delivery systems. Further optimization of experimental parameters is recommended to achieve desired material properties and performance characteristics.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C15H14O | CID 70831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound (CAS 1140-14-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for 2,4-Dimethylbenzophenone in Free-Radical Polymerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,4-Dimethylbenzophenone as a photoinitiator for free-radical polymerization. This document includes the mechanism of action, potential applications, representative experimental protocols, and illustrative quantitative data based on related systems.

Introduction to this compound as a Photoinitiator

This compound is an organic compound that functions as a Type II photoinitiator.[1] Upon absorption of ultraviolet (UV) light, it can initiate the polymerization of various monomers, particularly acrylates and methacrylates, which are commonly used in the formulation of coatings, inks, adhesives, and dental composites.[2][3] As a Type II photoinitiator, this compound requires the presence of a co-initiator, typically a hydrogen donor such as a tertiary amine, to generate the free radicals necessary to start the polymerization chain reaction.[1]

The selection of a suitable photoinitiator system is crucial for controlling the curing speed and the final properties of the polymer, including hardness, adhesion, and chemical resistance.[2] this compound is valued for its role in initiating polymerization in various applications, from industrial coatings to specialized materials in biomedical fields.

Mechanism of Photoinitiation